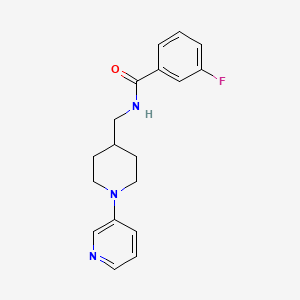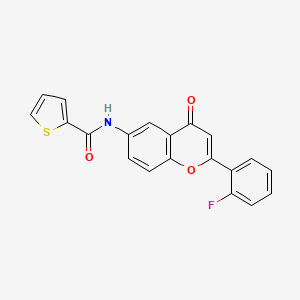![molecular formula C10H15Cl2N3 B2437209 2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride CAS No. 2138297-40-0](/img/structure/B2437209.png)
2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride” belongs to a class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . The FGFR signaling pathway plays an essential role in various types of tumors, making these derivatives an attractive strategy for cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring . This leads to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine is C7H6N2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively) .Physical And Chemical Properties Analysis
The molecular weight of 1H-pyrrolo[2,3-b]pyridine is 118.1359 . More detailed physical and chemical properties could not be found in the search results.Aplicaciones Científicas De Investigación
DNA Binding and Cytotoxicity Studies of Cu(II) Complexes :
- Copper(II) complexes with tridentate ligands, including variants similar to the compound , have been studied for their DNA binding properties and cytotoxicity. These complexes exhibit good DNA binding propensity and show potential for minor structural changes in DNA, with implications for cancer treatment (Kumar et al., 2012).
Related Substances in Betahistine Hydrochloride Tablets :
- Research on betahistine hydrochloride tablets has identified related substances, including variants of the compound in focus. These studies are crucial for quality control and ensuring the safety and efficacy of pharmaceutical products (Zhu Ron, 2015).
Application in Cigarette Flavoring :
- A compound structurally related to 2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine has been synthesized and applied in cigarette flavoring. This research demonstrates the versatility of such compounds in enhancing aroma quality in tobacco products (Fu Pei-pei, 2013).
Potential in Ethylene Dimerization Catalysts :
- (Imino)pyridine palladium(II) complexes, with ligands similar to the compound, have shown potential as selective catalysts in ethylene dimerization. This suggests applications in industrial chemistry and materials science (Nyamato et al., 2015).
Synthesis of Pyrrolylpyridines :
- The compound has been involved in the synthesis of pyrrolylpyridines, indicating its significance in the field of organic chemistry and potential applications in the development of new pharmaceuticals or materials (Nedolya et al., 2015).
Efficient Synthesis of Analogues :
- Research has been conducted on the efficient synthesis of analogues of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine, a compound closely related to the one . This research is significant for the development of new synthetic methods in organic chemistry (Nechayev et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of this compound are kinase receptors , specifically the fibroblast growth factor receptors (FGFRs) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
The compound interacts with its targets by inhibiting the activity of these kinase receptors . This inhibition prevents the receptors from triggering a series of biochemical reactions that would otherwise lead to cell proliferation and migration, angiogenesis, and other processes .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, the compound disrupts these pathways, leading to a decrease in tumor growth and progression .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells . These effects contribute to its potential as a therapeutic agent in cancer treatment .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7-2-3-9-8(4-5-11)6-12-10(9)13-7;;/h2-3,6H,4-5,11H2,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONDPRSCKCHXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2437135.png)
![2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine](/img/structure/B2437136.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2437139.png)
![1-(tert-butyl)-5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2437140.png)
![2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B2437141.png)
![N-(3,5-difluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2437143.png)
![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone](/img/structure/B2437145.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2437146.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B2437147.png)
![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2437148.png)